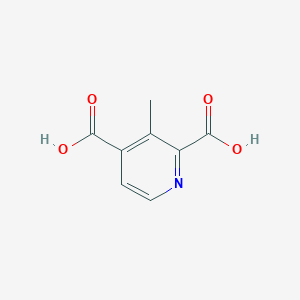

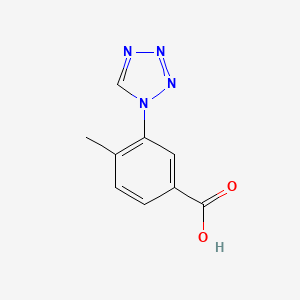

![molecular formula C21H26N4O4 B2817535 N-ethyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(o-tolyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021215-72-4](/img/structure/B2817535.png)

N-ethyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(o-tolyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms (at positions 1 and 3) and four carbon atoms in a six-membered ring. This particular compound has several functional groups attached to the pyrimidine ring, including an ethyl group, a methoxyethyl group, and a tolyl group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the pyrimidine ring. The various functional groups attached to the ring would contribute to its overall polarity .Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, depending on the functional groups present. These may include substitution reactions, redox reactions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of “N-ethyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(o-tolyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide”:

Antisense Oligonucleotide Research

N-ethyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(o-tolyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is utilized in the development of antisense oligonucleotides (ASOs). These modified oligonucleotides can bind to specific mRNA sequences, inhibiting their translation and thus regulating gene expression. This application is particularly significant in the treatment of genetic disorders and cancers .

RNA Interference (RNAi)

In RNA interference, this compound is used to enhance the stability and efficacy of small interfering RNAs (siRNAs). By incorporating 2’-O-(2-methoxyethyl) modifications, siRNAs become more resistant to nuclease degradation, thereby improving their ability to silence target genes effectively .

Aptamer Development

Aptamers are short, single-stranded nucleic acids that can bind to specific targets with high affinity. The incorporation of N-ethyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(o-tolyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide into aptamers enhances their stability and binding affinity, making them useful in diagnostic and therapeutic applications .

Gene Editing

This compound is also used in gene editing technologies, such as CRISPR-Cas9, to improve the delivery and stability of guide RNAs. The modifications help protect the guide RNAs from degradation, ensuring more efficient and accurate gene editing .

Therapeutic Nucleic Acids

In the development of therapeutic nucleic acids, such as mRNA vaccines and gene therapies, this compound is used to enhance the stability and efficacy of the nucleic acids. The modifications help prevent degradation and improve the pharmacokinetic properties of the therapeutic agents .

Nanotechnology

In nanotechnology, N-ethyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(o-tolyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is used to create stable and functionalized nucleic acid-based nanostructures. These nanostructures can be used for targeted drug delivery, biosensing, and other applications .

Synthetic Biology

In synthetic biology, this compound is used to engineer nucleic acids with enhanced properties for various applications, including the creation of synthetic organisms and the development of novel biomolecular tools .

Diagnostic Tools

The compound is also employed in the development of diagnostic tools, such as biosensors and molecular probes. The modifications improve the sensitivity and specificity of these tools, enabling more accurate detection of biomarkers and pathogens.

These applications highlight the versatility and importance of N-ethyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(o-tolyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide in various fields of scientific research.

Nature Chemistry Gene Link Nature Chemistry Nature Chemistry Gene Link Nature Chemistry Nature Chemistry : Gene Link

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-ethyl-7-(2-methoxyethyl)-1,3-dimethyl-N-(2-methylphenyl)-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4/c1-6-24(16-10-8-7-9-14(16)2)20(27)17-13-15-18(25(17)11-12-29-5)22(3)21(28)23(4)19(15)26/h7-10,13H,6,11-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVAUKISVXTBMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C2=CC3=C(N2CCOC)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

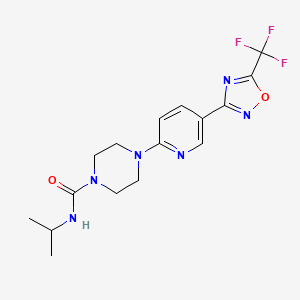

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide](/img/structure/B2817452.png)

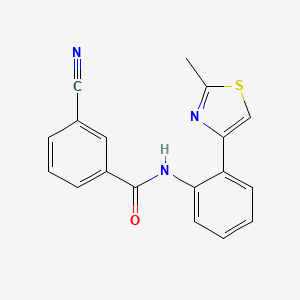

![3-Methyl-7-[(3-methylphenyl)methyl]-8-pyrimidin-2-ylsulfanylpurine-2,6-dione](/img/structure/B2817453.png)

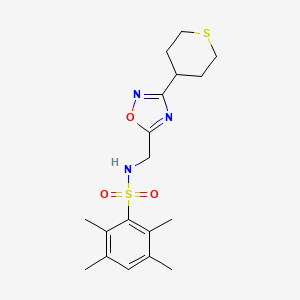

![6-Ethyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817456.png)

amine 2hcl](/img/structure/B2817460.png)

![3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2817461.png)

![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2817462.png)

![N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]adamantane-1-carboxamide](/img/structure/B2817474.png)